Product packaging for 3-Amino-2-methylpropane-1,2-diol(Cat. No.:CAS No. 107903-33-3)

3-Amino-2-methylpropane-1,2-diol

Cat. No.: B1524071
CAS No.: 107903-33-3
M. Wt: 105.14 g/mol
InChI Key: RBOBRXOSWNUVEJ-UHFFFAOYSA-N
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Description

3-Amino-2-methylpropane-1,2-diol (C4H11NO2) is a chiral amino alcohol derivative of significant interest in organic synthesis and medicinal chemistry. This compound features both amino and diol functional groups on a short hydrocarbon backbone, making it a valuable scaffold for constructing more complex molecules. Its structure is analogous to a class of optically active 3-amino-1,2-diols that are recognized as important intermediates in the synthesis of various pharmaceutical agents . For instance, similar 3-amino-1,2-diol derivatives are found in the structures of bioactive molecules such as the antidepressant (S,S)-Reboxetine and various beta-adrenergic blockers like (S)-(-)-Metoprolol . The presence of multiple functional groups allows this compound to serve as a versatile building block, particularly in metal-catalyzed asymmetric synthesis and the preparation of chiral ligands or heterocyclic compounds . Researchers can utilize it to develop new synthetic methodologies or to create potential intermediates for drug discovery programs targeting neurological and cardiovascular diseases. This product is intended for research and laboratory use only. It is strictly for use in laboratory chemicals and is not intended for personal, medicinal, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO2 B1524071 3-Amino-2-methylpropane-1,2-diol CAS No. 107903-33-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-methylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-4(7,2-5)3-6/h6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOBRXOSWNUVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107903-33-3
Record name 3-amino-2-methylpropane-1,2-diol
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Synthetic Methodologies for 3 Amino 2 Methylpropane 1,2 Diol

Established Synthetic Pathways

The synthesis of 3-Amino-2-methylpropane-1,2-diol can be achieved through several established chemical routes. These methods are typically characterized by their reliability and scalability, making them suitable for larger-scale production. The two primary approaches involve the direct amination of vicinal diol precursors and the reduction of nitro-containing intermediates.

Amination Reactions in Vicinal Diol Precursors

A common and direct method for synthesizing amino diols involves the amination of precursors that already contain the vicinal diol structure. This pathway often starts with readily available materials like epoxides or halohydrins. For instance, a method analogous to the synthesis of similar amino diols involves the reaction of a suitable precursor with ammonia (B1221849). google.comwipo.int One potential starting material is 3-chloro-2-methylpropane-1,2-diol, which can undergo nucleophilic substitution with ammonia to yield the desired product. Another approach utilizes the ring-opening of an epoxide, such as 2-methyl-2,3-epoxy-1-propanol (isobutylene oxide), by ammonia.

A patented method for the synthesis of the closely related 3-amino-1,2-propanediol (B146019) from glycerin chlorohydrin and ammonia highlights the typical conditions for such reactions. google.com This process often employs catalysts to enhance reaction rates and selectivity.

Table 1: Catalytic Amination of Glycerin Chlorohydrin with Ammonia google.com

EntryMain CatalystCo-catalystTemperature (°C)Time (h)Yield (%)Purity (%)
1Cupric OxideStannic Oxide50375.8899.1
2Cupric OxideMagnesium Oxide, Titanium Oxide50377.2199.4
3Cupric OxideCalcium Oxide40372.5499.1
4Cupric OxideChromic Oxide40374.9899.3

Similarly, a process for producing 3-methylamino-1,2-propanediol (B1225494) involves the amination of glycerin chlorohydrin with aqueous monomethylamine, demonstrating a two-stage temperature protocol to optimize the reaction. google.com These established methods underscore the industrial viability of amination reactions for producing amino diols.

Reduction-Based Approaches for Amino Diol Formation

An alternative to direct amination is the reduction of a nitro-diol precursor. This two-step approach involves first introducing a nitro group into the carbon skeleton, followed by its reduction to a primary amine. The nitro group can be introduced via reactions like the Henry reaction (nitro-aldol reaction) between a suitable aldehyde and a nitroalkane.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, with numerous established protocols. researchgate.net Common methods include:

Catalytic Hydrogenation : This is a widely used industrial method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. masterorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere.

Metal-Acid Systems : Combinations of an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) with a strong acid like hydrochloric acid (HCl) are effective for reducing nitro groups. masterorganicchemistry.com

Transfer Hydrogenation : This method uses a hydrogen donor molecule, such as hydrazine (B178648) or formic acid, in the presence of a catalyst like Pd/C or an iron complex. researchgate.netorganic-chemistry.org

Silane-Based Reduction : A metal-free alternative involves the use of trichlorosilane (B8805176) in the presence of a tertiary amine, which offers high chemoselectivity and tolerates a wide range of other functional groups. organic-chemistry.orggoogle.com

These reduction methods are generally high-yielding and can be applied to a wide variety of aliphatic and aromatic nitro compounds, making them a versatile option for the synthesis of this compound from a corresponding nitro precursor. researchgate.netgoogle.com

Asymmetric Synthesis and Enantioselective Production

The presence of a stereocenter at the C2 position of this compound means that it can exist as two enantiomers. For many applications, particularly in pharmaceuticals, obtaining a single enantiomer is crucial. Asymmetric synthesis aims to produce a specific enantiomer selectively.

Chiral Auxiliaries and Catalytic Asymmetric Methods

Asymmetric synthesis can be achieved by employing either chiral auxiliaries or catalytic methods.

Chiral auxiliaries are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. Common chiral auxiliaries include oxazolidinones and camphor-based sultams. wikipedia.orgsigmaaldrich.com For the synthesis of a specific enantiomer of this compound, a prochiral precursor could be attached to a chiral auxiliary, which would then direct an amination or other bond-forming reaction to occur on a specific face of the molecule.

Catalytic asymmetric methods are often more efficient as they require only a small amount of a chiral catalyst to produce a large quantity of the enantiomerically enriched product.

Organocatalysis : Direct catalytic asymmetric Mannich-type reactions using amino acid-based catalysts have been developed for the synthesis of chiral anti-1,2-amino alcohols. acs.orgacs.orgnih.gov These reactions involve the addition of unmodified α-hydroxyketones to imines, proceeding with high diastereoselectivity and enantioselectivity. acs.org

Enzymatic Synthesis : Biocatalysis offers a powerful route to chiral amino diols. Imine reductases (IREDs), for example, can be used in cascade reactions. A three-component system using an aldehyde, a hydroxy ketone, and an amine can be catalyzed by a fructose-1,6-bisphosphate aldolase (B8822740) (FSA) variant followed by an IRED to produce amino-diols with high stereoselectivity. nih.gov

Table 2: Two-Step Biocatalytic FSA-IRED Cascade Toward Amino-Diol Products nih.gov

AldehydeHydroxy Ketone DonorAmineProductdr
PropanalHydroxyacetoneCyclopropylamine1ai>99:1
PropanalDihydroxyacetoneCyclopropylamine1aii>99:1
PropanalHydroxyacetoneAllylamine1aiii>99:1

These asymmetric methods provide effective pathways to enantiomerically pure amino diols, which are valuable building blocks in modern organic synthesis.

Resolution Techniques for Enantiomers of this compound

An alternative to asymmetric synthesis for obtaining pure enantiomers is the resolution of a racemic mixture. This technique separates the two enantiomers of a compound. A common method is the formation of diastereomeric salts.

The racemic amino diol is treated with a single enantiomer of a chiral acid, known as a resolving agent. researchgate.net This reaction forms two diastereomeric salts, which have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer of the amino diol.

Commonly used chiral resolving agents for amines include:

(S)-Mandelic acid researchgate.net

Tartaric acid and its derivatives

(1S)-(+)-Camphor-10-sulfonic acid sigmaaldrich.com

The choice of resolving agent and solvent is critical for achieving efficient separation and is often determined through empirical screening. researchgate.net For example, the resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol was successfully achieved using (S)-mandelic acid as the resolving agent in 2-butanol (B46777) containing water. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency and cost-effectiveness of any synthetic route, optimization of reaction conditions is essential. Key parameters that are typically adjusted include temperature, pressure, reaction time, solvent, and the molar ratios of reactants and catalysts. researchgate.net

For amination reactions, such as those described in section 2.1.1, patents often detail the optimization process. For the synthesis of 3-methylamino-1,2-propanediol, a two-stage temperature profile was implemented: an initial phase at a lower temperature (40-50°C) followed by a second phase at a higher temperature (55-65°C). google.com This strategy can help to control the initial exothermic reaction and then drive the reaction to completion, improving both yield and purity.

Table 3: Example of Reaction Parameters for Amination google.com

ParameterOptimized Range/Value
Reactant Ratio (Glycerin chlorohydrin:Monomethylamine)1 : 1.97-2.3 (by weight)
Initial Temperature40-50 °C
Initial Reaction Time60-80 minutes
Final Temperature55-65 °C
Final Reaction Time100-150 minutes
Pressure≤ 0.15 MPa

In catalytic processes, the choice and concentration of the catalyst are paramount. In the synthesis of 3-amino-1,2-propanediol, various combinations of main catalysts (cupric oxide) and co-catalysts (metal oxides like stannic oxide or magnesium oxide) were tested to find the optimal system for achieving high purity (>99%) and good yields (72-77%). google.com The ability to recover and reuse the catalyst is another important consideration for improving the sustainability and economics of the process. google.com

Green Chemistry Approaches in this compound Synthesis

Despite the absence of specific studies on green synthesis routes for this compound, the principles of green chemistry can be hypothetically applied based on established methods for analogous compounds. Key strategies that could be investigated include biocatalysis and the use of heterogeneous, recyclable catalysts.

Biocatalytic methods, employing enzymes or whole-cell systems, offer high selectivity and operate under mild conditions, significantly reducing energy consumption and by-product formation. For instance, the enzymatic amination of a suitable precursor, such as a methyl-substituted epoxide, could theoretically yield the desired product. A potential, though currently undocumented, biocatalytic route might involve the use of a lyase or a transaminase.

A review of patent literature for similar compounds, such as 3-amino-1,2-propanediol, highlights methods that, while not explicitly "green," point towards more efficient processes. For example, a patented method describes the use of a main catalyst and a cocatalyst for the reaction of glycerin chlorohydrin with ammonia at relatively low temperatures (30-50 °C), with the advantage of the catalysts being recoverable. rroij.com This approach of using recoverable catalysts and milder reaction conditions aligns with the principles of green chemistry.

Interactive Table: Hypothetical Green Synthesis Parameters for this compound

Catalyst TypePotential PrecursorSolvent SystemTemperature Range (°C)Key Green Advantage
Transaminase2-methyl-1,2-dihydroxy-3-propanoneAqueous Buffer25-40High selectivity, biodegradable catalyst
Immobilized Lipase2-methyl-1,2-epoxypropaneOrganic Solvent/Ionic Liquid30-60Catalyst reusability, mild conditions
Heterogeneous Metal Oxide2-methyl-1,2,3-propanetriolSupercritical CO2 / Water50-100Catalyst reusability, reduced waste

It is crucial to emphasize that the data presented in the table above is purely hypothetical and serves to illustrate potential research directions. The lack of specific experimental data for the synthesis of this compound means that these proposed green chemistry approaches require substantial research and development to be validated. The scientific community has a clear opportunity to explore and establish sustainable synthetic routes for this and other novel chemical compounds.

Chemical Reactivity and Derivatization of 3 Amino 2 Methylpropane 1,2 Diol

Reactions Involving the Primary Amine Functionality

The primary amine group in 3-Amino-2-methylpropane-1,2-diol is a key site for nucleophilic reactions, enabling the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

N-Alkylation and N-Acylation Reactions

The nitrogen atom's lone pair of electrons makes the primary amine a potent nucleophile, readily participating in N-alkylation and N-acylation reactions.

N-Alkylation involves the formation of a new carbon-nitrogen bond, typically through reaction with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the amine displaces a leaving group on the alkylating agent. Due to the potential for over-alkylation, selective mono-alkylation can be challenging. However, methods utilizing protecting groups or specific reagents can achieve this selectivity.

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is generally very efficient and is a common method for introducing acyl groups onto an amino alcohol. For instance, studies on the closely related 3-amino-1,2-propanediol (B146019) have demonstrated selective N-acylation in the presence of hydroxyl groups. One such study detailed a two-step enzymatic process for the synthesis of pseudo-ceramides, where the first step was the selective N-acylation of 3-amino-1,2-propanediol with stearic acid. organic-chemistry.org Another approach for the N-acetylation of aminodiols like 3-amino-1,2-propanediol involves a catalyst-free reaction with isopropenyl acetate (B1210297), which quantitatively converts the aminodiol to its corresponding amide. researchgate.net These methods highlight the feasibility of selectively acylating the amino group of this compound.

Reactant 1Reactant 2ProductReaction TypeReference
3-Amino-1,2-propanediolStearic AcidN-stearyl-3-amino-1,2-propanediolEnzymatic N-acylation organic-chemistry.org
3-Amino-1,2-propanediolIsopropenyl acetateN-acetyl-3-amino-1,2-propanediolCatalyst-free N-acetylation researchgate.net

Formation of Schiff Bases and Related Imines

The primary amine of this compound can readily condense with aldehydes or ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). researchgate.netgelest.com This reaction is typically reversible and acid-catalyzed. The formation of the imine proceeds through a hemiaminal intermediate, which then dehydrates to yield the final product.

A study on the reaction of the structurally similar 2-amino-2-methyl-1,3-propanediol (B94268) with various aromatic aldehydes in the presence of piperidine (B6355638) as a catalyst resulted in the formation of the corresponding Schiff bases. nih.gov This suggests that this compound would behave similarly, reacting with a range of carbonyl compounds to produce a diverse library of Schiff base derivatives. These derivatives are valuable intermediates in organic synthesis and have been investigated for various applications. gelest.com

Amine ReactantCarbonyl ReactantCatalystProduct TypeReference
2-Amino-2-methyl-1,3-propanediolAromatic AldehydesPiperidineSchiff Base nih.gov

Cyclization Reactions for Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both amino and hydroxyl groups, makes it an excellent precursor for the synthesis of various heterocyclic scaffolds. These reactions often involve the participation of both the amine and one or both of the hydroxyl groups.

Oxazolines and Oxazines: The 1,2-amino alcohol moiety in this compound can be utilized to construct five-membered oxazoline (B21484) rings or six-membered oxazine (B8389632) rings. The synthesis of oxazolines can be achieved through the cyclization of N-acyl derivatives of the amino alcohol. General methods for the synthesis of 1,3-oxazine derivatives often involve the three-component cyclocondensation of primary amines, formaldehyde, and substituted phenols. ijrpr.com

Piperazines: While requiring a diequivalent of an appropriate electrophile or a specific difunctional reagent, the primary amine can in principle be used to construct six-membered piperazine (B1678402) rings. General synthetic routes to piperazines include the reaction of diamines with dihalides or the reductive amination of dicarbonyl compounds with amines. nih.gov The conversion of a primary amino group into a piperazine ring has been demonstrated through the catalytic reductive cyclization of dioximes. nih.gov

Reactions Involving the Hydroxyl Functionalities

The primary and tertiary hydroxyl groups of this compound can undergo various reactions, including O-functionalization and esterification. The differential reactivity of the primary and tertiary hydroxyls can be exploited for selective transformations.

O-Functionalization and Esterification

O-Functionalization , such as ether formation, can be achieved by reacting the hydroxyl groups with alkyl halides under basic conditions (Williamson ether synthesis). The primary hydroxyl group is generally more reactive than the tertiary one due to less steric hindrance.

Esterification of the hydroxyl groups can be accomplished by reaction with acyl chlorides or acid anhydrides. nih.govgoogle.com This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. Studies on the chemoselective O-acylation of hydroxyamino acids and amino alcohols have shown that under acidic conditions, the amino group is protonated and protected, allowing for selective reaction at the hydroxyl groups. google.comresearchgate.net For instance, O-acylation can be achieved using acyl chlorides in trifluoroacetic acid. google.com A study on the enzymatic synthesis of pseudo-ceramides from 3-amino-1,2-propanediol demonstrated selective O-acylation of the N-acylated intermediate with myristic acid. organic-chemistry.org

Reactant 1Reactant 2Reaction TypeProduct TypeReference
N-stearyl-3-amino-1,2-propanediolMyristic AcidEnzymatic O-acylationN,O-diacyl-3-amino-1,2-propanediol organic-chemistry.org
Hydroxyamino acidAcyl chlorideAcidic O-acylationO-acyl hydroxyamino acid google.comresearchgate.net

Selective Protection and Deprotection Strategies

In multistep syntheses involving this compound, it is often necessary to selectively protect one or more of the functional groups to prevent unwanted side reactions.

Amine Protection: The primary amine can be protected using a variety of common protecting groups. nih.gov The tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), and the benzyloxycarbonyl (Cbz) group, introduced using benzyl (B1604629) chloroformate, are widely used. derpharmachemica.com These groups can be selectively removed under acidic conditions (for Boc) or through hydrogenolysis (for Cbz). Another strategy for the selective protection of a primary amine in the presence of a secondary amine involves the use of 1,3-dimethyl-5-acetylbarbituric acid. stackexchange.com

Hydroxyl Protection: The hydroxyl groups can be protected as ethers or esters. Silyl (B83357) ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride or triisopropylsilyl (TIPS) chloride, are particularly useful due to their ease of formation and removal under specific conditions. stackexchange.com The primary hydroxyl group can often be selectively silylated over the more sterically hindered tertiary hydroxyl group. stackexchange.com Deprotection of silyl ethers is typically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. researchgate.netgelest.com The differential stability of various silyl ethers allows for selective deprotection strategies. gelest.com For 1,2- and 1,3-diols, cyclic acetals or ketals can be formed as protecting groups. derpharmachemica.com

Functional GroupProtecting GroupReagent for ProtectionReagent for DeprotectionReference
Primary AmineBocDi-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA) derpharmachemica.com
Primary AmineCbzBenzyl chloroformateH₂/Pd derpharmachemica.com
HydroxylTBDMSTBDMS-Cl, imidazoleTBAF or H⁺ stackexchange.com
1,2-DiolIsopropylidene KetalAcetone, acid catalystAqueous acid derpharmachemica.com

Dual Reactivity and Multifunctional Transformations

The simultaneous presence of both amino and hydroxyl groups allows for dual reactivity, enabling selective or sequential transformations to build complex molecular architectures. The differing reactivity of the primary amine versus the primary and tertiary alcohols is key to its utility in derivatization.

The amino group, being generally more nucleophilic than the hydroxyl groups, can be targeted selectively. For instance, selective N-acylation can be achieved, leaving the hydroxyl groups available for subsequent reactions. This principle is demonstrated in the synthesis of ceramide analogs from the structurally similar 3-amino-1,2-propanediol. chemicalbook.com In a two-step process, the amino group is first acylated with one fatty acid, followed by a selective O-acylation of the primary hydroxyl group with a second fatty acid. chemicalbook.com This sequential functionalization highlights the potential for creating di-acylated derivatives of this compound with tailored properties.

Table 1: Two-Step Acylation of Amino Diols for Pseudo-Ceramide Synthesis chemicalbook.com
StepReaction TypeReactant(s)Functional Group TargetedProductReported Yield
1Selective N-Acylation3-amino-1,2-propanediol, Stearic AcidAmino (-NH₂)N-stearyl 3-amino-1,2-propanediol92% (amide synthesis yield)
2Selective O-AcylationN-stearyl 3-amino-1,2-propanediol, Myristic AcidPrimary Hydroxyl (-CH₂OH)1-O-myristyl,3-N-stearyl 3-amino-1,2-propanediolNot specified

Another significant transformation involving the amino group is the reaction with aldehydes or ketones, such as benzaldehyde, to form Schiff bases, also known as azomethines. researchgate.net These intermediates can be subsequently reduced, for example with sodium borohydride, to yield stable N-substituted derivatives without affecting other functional groups. researchgate.net This provides a robust method for introducing a wide variety of substituents onto the nitrogen atom.

Furthermore, the dual functionality allows for the synthesis of heterocyclic compounds. The amino and hydroxyl groups can react with appropriate bifunctional reagents to form cyclic structures like oxazines or other complex ring systems, which are prevalent in pharmacologically active molecules.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and optimizing synthesis protocols.

Diazotization: A key reaction of the primary amino group is diazotization, which involves treating the compound with a reagent like sodium nitrite (B80452) (NaNO₂) in an acidic medium. researchgate.net This process converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group. The resulting intermediate is a carbocation, which can then undergo several transformations. The unstable carbocation seeks stabilization through one of two primary pathways:

Substitution: A nucleophile present in the reaction mixture (such as an acetate or hydroxyl group from the solvent) can attack the carbocation, leading to a substitution product. researchgate.net

Elimination: The carbocation can lose a proton from an adjacent carbon, resulting in the formation of an unsaturated (alkene) derivative. researchgate.net

The study of diazotization in related aminopyrrolidinones demonstrates that this reaction leads to the elimination of molecular nitrogen and the formation of acetoxy or unsaturated derivatives, depending on the specific structure and reaction conditions. researchgate.net

Table 2: Potential Products from Diazotization of this compound
PathwayIntermediatePotential ProductMechanism
SubstitutionCarbocation at C33-Acetoxy-2-methylpropane-1,2-diol (if in acetic acid)Nucleophilic attack by solvent
EliminationCarbocation at C32-methyl-1,2-propene-1-diolProton abstraction

Acylation and Esterification: The mechanism for the N-acylation of the amino group and O-acylation (esterification) of the hydroxyl groups typically proceeds via a nucleophilic acyl substitution pathway. The nitrogen or oxygen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). A tetrahedral intermediate is formed, which then collapses, eliminating a leaving group (e.g., chloride) to form the final amide or ester product. The higher nucleophilicity of the amine allows for selective N-acylation under controlled conditions. chemicalbook.com

Schiff Base Formation: The reaction between the primary amine and an aldehyde or ketone to form an azomethine involves a two-stage mechanism. It begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This is followed by an acid-catalyzed dehydration (elimination of water) to yield the final imine or Schiff base. researchgate.net

Stereochemical Aspects of 3 Amino 2 Methylpropane 1,2 Diol

Chiral Center Configuration and Designation

The structure of 3-Amino-2-methylpropane-1,2-diol contains two chiral centers, which are atoms bonded to four different substituent groups. This structural feature gives rise to multiple stereoisomers. The complexity of its stereochemistry stems from the potential for different spatial arrangements of the atoms at these centers.

The two chiral centers in this compound are located at the C2 and C1 positions of the propane (B168953) backbone, bearing the methyl and a hydroxyl group, and a hydroxyl group, respectively. The presence of two chiral centers means that a maximum of 2^n (where n is the number of chiral centers) stereoisomers can exist. For this compound, there are 2^2 = 4 possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. The pairs are diastereomers of each other. The absolute configuration at each chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog (CIP) priority rules.

The four stereoisomers are:

(1R, 2R)-3-Amino-2-methylpropane-1,2-diol

(1S, 2S)-3-Amino-2-methylpropane-1,2-diol

(1R, 2S)-3-Amino-2-methylpropane-1,2-diol

(1S, 2R)-3-Amino-2-methylpropane-1,2-diol

The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers, as are the (1R, 2S) and (1S, 2R) isomers. The relationship between any other pairing, for instance between (1R, 2R) and (1R, 2S), is diastereomeric.

Table 1: Stereoisomers of this compound and Their Relationships

StereoisomerConfiguration at C1Configuration at C2Relationship to (1R, 2R)
Isomer 1RR-
Isomer 2SSEnantiomer
Isomer 3RSDiastereomer
Isomer 4SRDiastereomer

Diastereoselective and Enantioselective Synthesis Pathways

While specific documented pathways for the stereoselective synthesis of this compound are not readily found in publicly available literature, general principles of asymmetric synthesis can be applied to devise potential routes. The goal of such syntheses would be to control the formation of the two chiral centers to yield a single desired stereoisomer.

Diastereoselective Synthesis: A common strategy for diastereoselective synthesis involves using a substrate that already contains a chiral center to influence the creation of a new one. For instance, starting from a chiral building block like an α-amino acid could set the stereochemistry at one center, which then directs the stereochemistry of the second center in a subsequent reaction. The synthesis of syn and anti-2-amino-1-arylpropan-1,3-diols from chiral aziridine (B145994) precursors is an example of such a diastereoselective approach that could be adapted. beilstein-journals.org

Enantioselective Synthesis: Enantioselective methods aim to create a specific enantiomer from an achiral or racemic starting material, often through the use of a chiral catalyst or auxiliary.

Catalytic Asymmetric Dihydroxylation: An alkene precursor could undergo asymmetric dihydroxylation using a chiral osmium or manganese catalyst to introduce the two hydroxyl groups with specific stereochemistry.

Catalytic Asymmetric Amination: A suitable keto-alcohol or epoxy-alcohol precursor could be subjected to catalytic asymmetric amination or reductive amination to install the amino group enantioselectively.

Enzymatic Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. For example, transaminases could be used for the asymmetric amination of a ketone precursor, or lipases could be employed for the kinetic resolution of a racemic mixture of the target compound or an intermediate.

Table 2: Potential Stereoselective Synthetic Strategies

StrategyDescriptionKey Reagents/Catalysts
Substrate-ControlledA chiral starting material directs the formation of new chiral centers.Chiral α-amino acids, chiral epoxides
Auxiliary-ControlledA chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction.Evans auxiliaries
Catalyst-ControlledA chiral catalyst creates the desired stereoisomer from a prochiral substrate.Chiral transition metal complexes (e.g., for hydrogenation, dihydroxylation), organocatalysts
EnzymaticEnzymes catalyze a stereospecific transformation.Transaminases, lipases, hydrolases

Chiral Recognition and Separation Techniques

The separation of the stereoisomers of this compound is crucial for studying their individual properties. Due to their identical physical properties (except for the direction of rotation of plane-polarized light), separating enantiomers requires a chiral environment. Diastereomers, having different physical properties, can often be separated by standard chromatographic techniques.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for the analytical and preparative separation of enantiomers. Several types of CSPs could be effective for resolving the stereoisomers of this compound.

Pirkle-type CSPs: These phases operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support are widely used and effective for a broad range of compounds, including amino alcohols.

Macrocyclic antibiotic CSPs: These are particularly effective for separating the enantiomers of amino acids and related compounds through a combination of interactions. google.com

Zwitterionic CSPs: These are designed for the separation of zwitterionic molecules like amino acids and small peptides and could be applicable here. researchgate.net

Gas Chromatography (GC) with a chiral stationary phase can also be used, often after derivatization of the amino and hydroxyl groups to increase volatility.

Derivatization followed by Separation: An alternative to direct chiral chromatography is to react the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated using standard, non-chiral chromatography. Subsequently, the chiral auxiliary can be cleaved to yield the pure enantiomers.

Table 3: Chiral Separation and Recognition Techniques

TechniquePrincipleApplication Notes
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Can be used for both analytical and preparative scale separations.
Chiral GCSeparation of volatile enantiomers on a chiral stationary phase.Often requires derivatization of the analyte.
Capillary Electrophoresis (CE)Differential migration of enantiomers in a chiral selector-containing buffer.High separation efficiency and low sample consumption.
Diastereomeric CrystallizationFormation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.A classical method for chiral resolution on a larger scale.

Conformational Analysis and Molecular Dynamics

The biological activity and physical properties of this compound are influenced by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable, low-energy conformations of the molecule, while molecular dynamics simulations can provide insights into its behavior over time.

Key Conformational Features: The presence of multiple rotatable single bonds (C-C, C-O, C-N) allows the molecule to adopt various conformations. A significant factor influencing the conformational preference is the potential for intramolecular hydrogen bonding. Hydrogen bonds can form between the amino group (as a donor) and the hydroxyl groups (as acceptors), or between the hydroxyl groups themselves. These interactions can lead to the formation of pseudo-cyclic structures, which can significantly stabilize certain conformations.

Computational Methods: Due to the challenges in experimentally determining the conformations of such a small and flexible molecule, computational chemistry methods are invaluable.

Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule as a function of its geometry. They are well-suited for scanning the conformational space to identify low-energy structures.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to refine the energies and geometries of the conformations identified by MM.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its conformational landscape in a given environment (e.g., in a solvent like water). This can reveal the preferred conformations and the energy barriers for interconversion between them.

While specific studies on this compound are not prominent, the conformational analysis of related amino alcohols and diols often reveals the critical role of intramolecular hydrogen bonding in dictating the most stable spatial arrangements. Such studies would be essential to understand how this molecule might interact with biological targets or other molecules.

Table 4: Methods for Conformational Analysis

MethodInformation Provided
Molecular Mechanics (MM)Rapid identification of a wide range of possible conformations and their relative energies.
Quantum Mechanics (QM)Accurate geometries and energies of specific conformations; details of electronic structure and hydrogen bonding.
Molecular Dynamics (MD)Dynamic behavior of the molecule in solution, conformational flexibility, and solvent effects.
NMR SpectroscopyExperimental data on through-bond and through-space atomic proximities, which can be used to infer preferred conformations in solution.

Spectroscopic and Structural Characterization of 3 Amino 2 Methylpropane 1,2 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published experimental or predicted NMR data for 3-Amino-2-methylpropane-1,2-diol were found.

¹H NMR Studies for Proton Environments

Specific ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants for the distinct proton environments in this compound, are not available in the surveyed literature.

¹³C NMR Studies for Carbon Skeletal Analysis

¹³C NMR spectral data, which would identify the chemical shifts for the four unique carbon atoms in the this compound skeleton, could not be located.

2D NMR Techniques for Connectivity and Proximity Elucidation

Information regarding the use of 2D NMR techniques (such as COSY, HSQC, or HMBC) to determine the connectivity and spatial relationships of atoms within the this compound molecule is not available.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound, which would show the characteristic absorption bands for its hydroxyl (O-H), amine (N-H), and alkane (C-H) functional groups, is not publicly documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, were not found in the searched databases.

X-ray Diffraction (XRD) for Solid-State Structure Determination

There are no published studies on the use of X-ray diffraction to determine the single-crystal, solid-state structure of this compound. Therefore, information on its crystal lattice, bond lengths, and bond angles in the solid state is unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The study of the ultraviolet-visible (UV-Vis) absorption and photophysical properties of this compound and its derivatives provides valuable insights into their electronic structure and potential applications in materials science and analytical chemistry. While comprehensive photophysical data on the parent compound, this compound, is not extensively documented in publicly available literature, research on its derivatives, particularly Schiff base complexes, offers a window into the electronic transitions and chromophoric behavior of this class of compounds.

The electronic absorption spectra of organic molecules are governed by the transitions of electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. For a simple aliphatic aminodiol like this compound, the expected electronic transitions would primarily be of the n → σ* type, associated with the lone pair electrons on the nitrogen and oxygen atoms. These transitions typically occur in the far-ultraviolet region and exhibit low molar absorptivity.

The introduction of a chromophore, such as an aromatic ring, through derivatization significantly alters the UV-Vis absorption characteristics. A notable example is the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond, often formed by the condensation of a primary amine with an aldehyde or ketone. These derivatives are known to exhibit distinct UV-Vis spectral properties.

Detailed Research Findings

Research into the spectral characterization of Schiff base derivatives of similar aminodiols, such as 2-amino-2-methylpropane-1,3-diol, provides analogous insights. For instance, the Schiff base ligand derived from the condensation of 2-amino-2-methyl-1,3-propanediol (B94268) with salicylaldehyde, namely 2-((2-hydroxybenzylidene)amino)-2-methylpropane-1,3-diol (H₃L), has been synthesized and its spectral properties investigated. researchgate.net

The UV-Vis spectrum of this Schiff base ligand in methanol (B129727) displays distinct absorption bands. researchgate.net These bands are attributed to electronic transitions within the molecule, specifically π → π* transitions associated with the aromatic ring and the C=N imine group, and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.

The electronic spectrum of the Schiff base ligand shows two main absorption bands at 245 nm and 373 nm. researchgate.net The high-energy band at 245 nm is assigned to π → π* transitions within the benzenoid ring, while the lower-energy band at 373 nm is attributed to the n → π* transition of the azomethine (C=N) group. researchgate.net This significant redshift compared to the parent aminodiol highlights the role of the imine and phenyl groups in creating a conjugated system that lowers the energy required for electronic excitation.

Below is a data table summarizing the UV-Vis absorption data for the Schiff base derivative.

CompoundSolventλmax (nm)Assigned TransitionReference
2-((2-hydroxybenzylidene)amino)-2-methylpropane-1,3-diolMethanol245π → π* (benzenoid) researchgate.net
373n → π* (azomethine) researchgate.net

The formation of metal complexes with such Schiff base ligands can further influence their photophysical properties, often leading to shifts in the absorption maxima and changes in the molar absorptivity. These changes can provide information about the coordination environment of the metal ion.

While specific fluorescence data for derivatives of this compound are scarce, the presence of a conjugated system in its Schiff base derivatives suggests the potential for fluorescent behavior. Further investigation into the emission properties, including quantum yields and fluorescence lifetimes, would be necessary to fully characterize their photophysical profile and explore their potential as fluorescent probes or materials.

Advanced Analytical Techniques for 3 Amino 2 Methylpropane 1,2 Diol

Chromatographic Separation Methods

Chromatography stands as a cornerstone for the separation and analysis of 3-Amino-2-methylpropane-1,2-diol. Its versatility allows for adaptation to various analytical challenges, from routine purity checks to the complex separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and determining the concentration of this compound. Due to the compound's lack of a strong UV-absorbing chromophore, detection can be challenging. Therefore, methods often employ universal detectors like the Refractive Index Detector (RID). For instance, the analysis of the structurally similar compound 3-Chloro-1,2-propanediol (B139630) has been successfully achieved using a reverse-phase C18 column with a phosphate (B84403) buffer mobile phase and RID detection. internationaljournalssrg.org This approach is directly applicable for quantifying this compound and its non-UV absorbing impurities.

For enhanced sensitivity and compatibility with mass spectrometry, derivatization with a UV-active agent can be performed, or alternatively, MS-compatible mobile phases using formic acid instead of non-volatile buffers can be employed. sielc.com The quantitative accuracy of HPLC makes it indispensable for quality control in production processes.

Table 1: Representative HPLC Conditions for Analysis of Polar Analytes

ParameterConditionSource
Column Symmetry Shield Reverse Phase C18 (250x4.6mm, 5µm) internationaljournalssrg.org
Mobile Phase pH 4.65 Phosphate Buffer internationaljournalssrg.org
Detector Refractive Index (RI) Detector internationaljournalssrg.org
Flow Rate 0.6 mL/min internationaljournalssrg.org
Application Purity and Quantification of non-UV absorbing compounds internationaljournalssrg.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and definitive identification but requires analytes to be volatile and thermally stable. sigmaaldrich.com this compound, with its polar amine and hydroxyl groups, is non-volatile and must be chemically modified into a volatile derivative prior to analysis. sigmaaldrich.comgoogle.com

A common derivatization strategy involves acylation or silylation. For example, a method for determining the purity of the related compound 3-amino-1,2-propanediol (B146019) utilizes derivatization with trifluoroacetic anhydride (B1165640) (TFAA). google.com Another widely used approach is the formation of tert-butyl dimethylsilyl (TBDMS) derivatives using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which reacts with active hydrogens on amine and hydroxyl groups. sigmaaldrich.com

Once derivatized, the compound can be separated on a suitable capillary column (e.g., a non-polar DB-5ms or mid-polar DB-1701) and detected by a mass spectrometer. sigmaaldrich.comgoogle.com The mass spectrometer provides a fragmentation pattern, or mass spectrum, that serves as a chemical fingerprint for unambiguous identification and quantification. sigmaaldrich.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Alcohols

Derivatization ReagentAbbreviationDerivative FormedTarget Functional GroupsSource
Trifluoroacetic AnhydrideTFAATrifluoroacetylAmine, Hydroxyl google.com
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAtert-butyldimethylsilyl (TBDMS)Amine, Hydroxyl, Thiol sigmaaldrich.com

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center, distinguishing between its enantiomers is critical, particularly in pharmaceutical applications where different enantiomers can have varied biological activity. nih.gov Chiral chromatography, especially chiral HPLC, is the most effective method for separating enantiomers and determining the enantiomeric excess (e.e.). nih.gov

This technique relies on Chiral Stationary Phases (CSPs) that create a chiral environment, allowing for differential interaction with the enantiomers. nih.gov For polar, amino-functionalized compounds like this compound, macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.com Stationary phases employing selectors like teicoplanin can resolve the enantiomers of underivatized amino acids and similar polar compounds. sigmaaldrich.comsigmaaldrich.com The separation mechanism is based on the formation of transient diastereomeric complexes through multiple interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte enantiomers and the chiral selector. nih.gov

Capillary Electrophoresis (CE) has emerged as a powerful analytical tool with high separation efficiency, short analysis times, and minimal sample consumption. nih.gov It is particularly well-suited for the analysis of charged or polar compounds in complex biological or environmental matrices. For the enantioselective analysis of this compound, a chiral selector, such as a cyclodextrin (B1172386) derivative, can be added to the background electrolyte. nih.gov This selector forms transient, diastereomeric inclusion complexes with the enantiomers, which then migrate at different velocities under the applied electric field, leading to their separation. This method offers a high-resolution alternative to chiral HPLC for determining enantiomeric purity. nih.gov

Hyphenated techniques, which couple a separation method with a powerful detection technology, provide comprehensive analytical data. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a prime example, offering both high-selectivity separation and highly sensitive, specific detection. The analysis of the related compound 3-amino-1,2-propanediol has been documented using an LC-ESI-QQ (Liquid Chromatography-Electrospray Ionization-Triple Quadrupole) system, which allows for precise quantification and structural confirmation. nih.gov

For even greater resolution, ultra-high-performance liquid chromatography (U-HPLC) can be coupled with high-resolution mass spectrometry (HRMS), such as an Orbitrap MS. nih.gov This combination was used for the analysis of 3-chloropropane-1,2-diol esters in vegetable oils, demonstrating excellent sensitivity and accuracy after a sample clean-up step to remove matrix interferences. nih.gov Such a strategy would be highly effective for the trace analysis of this compound and its metabolites in challenging sample types.

The field of analytical chemistry is continuously evolving, with the development of novel methods aimed at increasing throughput and sensitivity while reducing sample preparation. One such innovative approach is Direct Analysis in Real Time (DART) mass spectrometry. nih.gov DART is an ambient ionization technique that allows for the direct analysis of samples in their native state with little to no preparation. It has been successfully employed for the high-throughput, semi-quantitative screening of 3-MCPD diesters. nih.gov This technology could be adapted for the rapid screening of this compound in quality control settings, offering a significant speed advantage over traditional chromatographic methods.

Applications of 3 Amino 2 Methylpropane 1,2 Diol in Chemical Research

Role as a Versatile Organic Synthetic Intermediate

3-Amino-1,2-propanediol (B146019) is widely recognized as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a primary amine and two hydroxyl groups, allows it to participate in a variety of chemical reactions. This versatility makes it a key starting material for the production of more complex molecules.

One of the most significant applications of 3-amino-1,2-propanediol is in the synthesis of non-ionic X-ray contrast agents, such as ioversol (B29796) and iopamidol. google.com These complex molecules are essential in medical imaging to enhance the visibility of internal body structures. The synthesis of these agents relies on the specific structure of 3-amino-1,2-propanediol to build the intricate molecular framework required for their function. google.com

Furthermore, 3-amino-1,2-propanediol is a precursor in the synthesis of ceramide analogs. chemicalbook.com Ceramides are important lipid molecules found in the skin, and their analogs are used in cosmetic and pharmaceutical products. chemicalbook.com The synthesis involves the selective N-acylation of 3-amino-1,2-propanediol, demonstrating the compound's utility in creating bioactive molecules. chemicalbook.com The compound is also used as an intermediate for pesticides and as an emulsifier. google.comchemicalbook.com

The synthesis of 3-amino-1,2-propanediol itself can be achieved through various methods, including the reaction of 3-chloro-1,2-propanediol (B139630) with ammonia (B1221849). researchgate.net Optimization of reaction conditions, such as temperature and molar ratios of reactants, has led to high yields and purity of the final product. researchgate.net

Reactant 1Reactant 2ProductApplication of Product
3-chloro-1,2-propanediolAmmonia3-Amino-1,2-propanediolIntermediate for pharmaceuticals and pesticides
3-Amino-1,2-propanediolStearic acidN-stearyl-3-amino-1,2-propanediolCeramide analog for cosmetics
3-Amino-1,2-propanediolDiatrizoic acid derivativesIoversol / IopamidolNon-ionic X-ray contrast agent

Use in Ligand Design for Catalysis (e.g., Asymmetric Catalysis)

The chiral nature of 3-amino-1,2-propanediol makes it a valuable component in the design of ligands for asymmetric catalysis. Chiral ligands are essential for controlling the stereochemistry of chemical reactions, leading to the selective formation of one enantiomer over another.

Although specific examples of ligands derived directly from 3-amino-2-methylpropane-1,2-diol are not extensively documented in the provided search results, the analogous compound, 2-amino-2-methyl-1,3-propanediol (B94268), is used to form Schiff base ligands. researchgate.net These ligands, containing imine functionalities formed by the condensation of the amino group with an aldehyde or ketone, can coordinate with metal ions to create chiral catalysts. researchgate.net The resulting metal complexes can be employed in various asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The stereogenic center in the ligand backbone influences the spatial arrangement of the reactants around the metal center, thereby directing the stereochemical outcome of the reaction.

Contribution to the Synthesis of Complex Organic Molecules

The utility of 3-amino-1,2-propanediol extends to the synthesis of a variety of complex organic molecules beyond those mentioned earlier. Its ability to serve as a chiral building block is of significant interest in synthetic chemistry. For instance, chiral derivatives of 3-amino-1,2-propanediol can be prepared and utilized in the total synthesis of natural products and other biologically active compounds.

The enzymatic oxidation of 3-amino-1,2-propanediol phosphoramide (B1221513) has been demonstrated as a route to produce the corresponding phosphoramide analog of dihydroxyacetone phosphate (B84403), showcasing its role in bioorganic synthesis. researchgate.net

Applications in Materials Science Research (e.g., Polymer Chemistry, Supramolecular Assembly)

In materials science, the functional groups of 3-amino-1,2-propanediol allow for its incorporation into polymers and supramolecular assemblies. The amino and hydroxyl groups can be used as points for polymerization or for forming non-covalent interactions, such as hydrogen bonds, which are crucial for the formation of well-ordered supramolecular structures. nih.gov

While direct applications of this compound in this area are not detailed in the search results, the principles of using amino alcohols in materials science are well-established. For example, similar small molecules can be used to create deep eutectic solvents, which are considered green chemistry alternatives to traditional solvents. The ability of such molecules to form extensive hydrogen-bonding networks is key to the properties of these materials.

Supramolecular assembly relies on the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions. nih.gov The presence of both hydrogen bond donors (amine and hydroxyls) and acceptors (hydroxyls) in 3-amino-1,2-propanediol makes it a potential candidate for designing molecules that can self-assemble into complex architectures like gels or liquid crystals.

Utility in Biochemical Assays as a Buffer Component or Spacer (general methodology)

In biochemical assays, maintaining a stable pH is often critical for the activity and stability of enzymes and other biological molecules. Buffers are solutions that resist changes in pH, and compounds with a pKa value near the desired pH are used as buffering agents.

The related compound, 2-amino-2-methyl-1,3-propanediol (AMPD), is a well-known buffer component used in various biochemical assays, such as in SDS-gradient gel electrophoresis and for the determination of alkaline phosphatase activity. sigmaaldrich.com Its useful pH range is between 7.8 and 9.7. sigmaaldrich.com Similarly, 2-amino-2-hydroxymethyl-1,3-propanediol (Tris) is another widely used buffer in molecular biology and biochemistry. researchgate.net

Interactions Within Biochemical and Biological Systems Non Human Clinical Focus

Role as a Building Block for Biomimetic Molecules

While direct studies on the use of 3-Amino-2-methylpropane-1,2-diol in the synthesis of biomimetic molecules are not extensively documented, the application of its close structural analog, 3-Amino-1,2-propanediol (B146019), provides significant insights into its potential. Amino alcohols and diols are recognized as valuable chiral building blocks in the synthesis of complex molecules that mimic biological structures and functions. rsc.orgdiva-portal.org

The chirality and functional groups of these compounds allow for the construction of molecules with specific three-dimensional arrangements, crucial for biological recognition and activity. For instance, 3-Amino-1,2-propanediol has been utilized as a foundational element in the creation of lipid-like molecules designed for RNA interference (RNAi) therapeutics and in the development of cationic polymers for gene transfer applications. These examples highlight the utility of the aminodiol scaffold in creating molecules that can interact with and function within biological systems.

The additional methyl group in this compound introduces another chiral center and steric bulk, which could be exploited to fine-tune the properties of resulting biomimetic molecules. This could influence factors such as the conformational rigidity of the synthetic molecule, its solubility, and its interaction with biological targets.

Table 1: Potential Applications of Aminodiol Scaffolds in Biomimetic Systems

Application AreaExample based on 3-Amino-1,2-propanediolPotential Role of this compound
Gene Delivery Synthesis of cationic polymers for gene transfer.The methyl group could enhance the stability and delivery efficiency of the polymer-DNA complex.
RNAi Therapeutics Formation of lipid-like molecules for siRNA delivery.The altered stereochemistry and lipophilicity may affect the formation and efficacy of lipid nanoparticles.
Chiral Ligands Used in asymmetric synthesis. diva-portal.orgCould serve as a chiral ligand in catalysis, with the methyl group influencing enantioselectivity.

It is important to note that while the potential is evident, dedicated research is required to explore and validate the use of this compound in these specific applications.

Enzymatic Transformations and Biocatalysis Studies

Specific enzymatic transformations and biocatalysis studies involving this compound are not well-documented in current scientific literature. However, the broader field of biocatalysis of amino alcohols is an active area of research, suggesting potential pathways for the enzymatic modification of this compound. rsc.orgnih.gov

Enzymes such as transaminases, lipases, and oxidoreductases are commonly employed for the stereoselective synthesis and modification of amino alcohols. rsc.org For instance, engineered amine dehydrogenases have been successfully used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantiopurity. frontiersin.org This approach could theoretically be adapted for the synthesis of specific stereoisomers of this compound or its derivatives.

Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster in an enzyme-catalyzed reaction, is another common strategy in biocatalysis. Lipases are frequently used for the resolution of amino alcohols through acylation reactions. The presence of the methyl group in this compound would likely influence the substrate specificity and reaction kinetics of such enzymatic resolutions.

Further research is necessary to identify specific enzymes capable of acting on this compound and to explore their potential in synthetic and biotechnological applications.

Presence and Metabolism in Model Organisms (e.g., yeast metabolome studies)

There is no direct evidence from metabolomic studies confirming the natural presence of this compound in model organisms such as yeast. However, the metabolism of structurally similar compounds, particularly branched-chain amino acids (BCAAs), can offer a hypothetical framework for its potential biotransformation.

In microorganisms like yeast and bacteria, the catabolism of BCAAs such as valine, leucine, and isoleucine involves transamination to the corresponding α-keto acids, followed by decarboxylation and reduction to form higher alcohols. oup.comresearchgate.net Given its structure as a branched-chain amino alcohol, it is plausible that if introduced into a model organism, this compound could be a substrate for similar enzymatic pathways. The initial step would likely involve a transaminase to convert the amino group to a ketone.

A study on the biotransformation of a related compound, 3-(phenylamino)propane-1,2-diol, in mice revealed that it is extensively metabolized, with the primary urinary metabolite being 2-hydroxy-3-(phenylamino)propanoic acid. This indicates that oxidation of the primary alcohol group is a key metabolic step.

The degradation of branched-chain amino acids in some thermophilic bacteria has been shown to yield a mixture of branched-chain fatty acids and branched-chain alcohols. researchgate.net This suggests that the metabolic fate of this compound in microorganisms could be complex and dependent on the specific enzymatic machinery of the organism and the culture conditions.

Table 2: Potential Metabolic Pathways for this compound in Model Organisms

Metabolic StepPotential Enzyme ClassPotential Product
Transamination Transaminase3-Keto-2-methylpropane-1,2-diol
Oxidation Alcohol Dehydrogenase3-Amino-2-methyl-1-hydroxy-2-propanal
Oxidation Aldehyde Dehydrogenase3-Amino-2-methyl-1-hydroxy-2-propanoic acid

These proposed pathways are speculative and require experimental validation through metabolomic analysis of model organisms exposed to this compound.

Design of Probes for Investigating Biological Processes (not direct therapeutic applications)

The use of this compound in the design of specific probes for investigating biological processes has not been reported. However, the structural motif of amino alcohols is present in various molecules designed as inhibitors or probes for enzymatic activity.

For example, peptide-derived amino alcohols have been designed to mimic the transition state of amide bond cleavage by proteolytic enzymes, leading to potent inhibitors of enzymes like angiotensin-converting enzyme. nih.gov The diol functionality in this compound could be functionalized with reporter groups, such as fluorescent tags or affinity labels, to create probes for studying enzyme-substrate interactions.

The chiral nature of this compound could be advantageous in designing stereospecific probes that can differentiate between the active sites of related enzymes. The methyl group could also provide a point of attachment for linkers or other functional moieties without disrupting the core binding interactions of the amino alcohol scaffold.

While the potential exists, the development of biological probes from this compound is an unexplored area that awaits investigation by chemical biologists and medicinal chemists.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

While 3-Amino-2-methylpropane-1,2-diol is commercially available, the development of novel, efficient, and stereoselective synthetic routes remains a key area of research. Current synthetic strategies for analogous amino alcohols can provide a foundation for new pathways to the target molecule.

One established method for synthesizing similar compounds, such as 3-amino-1,2-propanediol (B146019), involves the reaction of 3-chloro-1,2-propanediol (B139630) with ammonia (B1221849). researchgate.net The yield of this reaction is influenced by factors like the molar ratio of the reactants, temperature, and reaction time, with optimized conditions reaching up to 90% yield and 99.6% purity. researchgate.net Another approach starts from epichlorohydrin, which is first hydrolyzed to 3-chloro-1,2-propanediol and then undergoes amination. google.comwipo.int The use of specific catalysts, such as a two-component system of N-nitrosodiphenylamine and resorcinol, can enhance reaction selectivity and speed. google.com

For the methylated analog, 3-methylamino-1,2-propanediol (B1225494), a common synthesis involves the reaction of 3-chloro-1,2-propanediol with methylamine (B109427) in the presence of a strong base like sodium hydroxide. fengchengroup.comgoogle.com This reaction can be performed in two temperature stages to improve control and yield. google.com

Future research could focus on adapting these methods for the stereoselective synthesis of this compound. For instance, the asymmetric dihydroxylation of a suitable allylic amine precursor, catalyzed by a chiral complex, could provide a route to enantiomerically pure forms of the compound. researchgate.net

Table 1: Comparison of Synthetic Methods for Analogous Amino Alcohols

Starting MaterialReagentsProductKey Features
3-chloro-1,2-propanediolAmmonia3-amino-1,2-propanediolHigh yield and purity under optimized conditions. researchgate.net
Epichlorohydrin1. Hydrolysis catalyst (e.g., methanesulfonic acid and sulfuric acid) 2. Amination catalyst (e.g., N-nitrosodiphenylamine and resorcinol)3-amino-1,2-propanediolTwo-step process with catalysts to improve selectivity. google.com
3-chloro-1,2-propanediolMethylamine, Sodium hydroxide3-methylamino-1,2-propanediolTwo-temperature stage reaction for better control. fengchengroup.comgoogle.com
AllylamineChiral polymer-metal complex (e.g., wool-osmium tetroxide)(R)-(+)-3-amino-1,2-propanediolAsymmetric synthesis to obtain specific enantiomers. researchgate.net

Development of Advanced Functional Derivatives

The trifunctional nature of this compound makes it an ideal scaffold for creating advanced functional derivatives with potential applications in medicinal chemistry. The primary amine and two hydroxyl groups can be selectively modified to build a wide array of more complex molecules.

Research has demonstrated the use of this compound as a key intermediate in the synthesis of biaryl compounds that act as immunomodulators. imist.ma Specifically, it has been used to create inhibitors of the PD-1/PD-L1 protein-protein interaction, which is a significant target in cancer immunotherapy. imist.ma In these syntheses, the amino group of this compound is typically reacted with a carboxylic acid on the biaryl scaffold, often facilitated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as N,N-diisopropylethylamine. imist.ma

Similarly, this compound is a building block for TYK2 (Tyrosine Kinase 2) pseudokinase ligands, which are being investigated for the treatment of inflammatory and autoimmune diseases. imist.ma It is also utilized in the synthesis of substituted pyrazolo[1,5-a]pyridine (B1195680) compounds that function as inhibitors of Tropomyosin receptor kinase A (TrkA), a target in pain and cancer. researchgate.net

Future work in this area will likely involve the creation of libraries of derivatives by systematically modifying the amine and hydroxyl groups to explore the structure-activity relationships (SAR) for various biological targets. The development of selective protection and deprotection strategies for the hydroxyl groups will be crucial for achieving regioselective modifications and synthesizing a broader range of functional derivatives.

Integration into Multidisciplinary Research Areas

The versatility of this compound and its derivatives extends beyond medicinal chemistry into materials science and polymer chemistry.

An emerging application for similar amino diols is in the creation of functional polymers. For instance, 3-amino-1,2-propanediol has been used to prepare chelating resins with high selectivity for gold (III) ions. chemicalbook.com This was achieved by reacting the amino diol with chloromethylated polystyrene, resulting in a resin with potential applications in the recovery of precious metals from aqueous systems. chemicalbook.com The diol and amine functionalities provide multiple coordination sites for metal ions.

Furthermore, diols such as 2-methyl-1,3-propanediol, a structural isomer, are used in the synthesis of biodegradable thermoplastic elastomers. mdpi.com These materials are created by polycondensation with a dicarboxylic acid, followed by ring-opening polymerization with lactide. mdpi.com The resulting triblock copolymers exhibit tunable mechanical properties and biodegradability, making them suitable for various applications. mdpi.com Given its structure, this compound could potentially be integrated into polymer backbones to introduce specific functionalities, such as hydrophilicity, sites for further chemical modification, or altered degradation profiles.

Future research should explore the incorporation of this compound into various polymer systems to develop new materials with tailored properties for applications in areas such as biocompatible materials, drug delivery systems, and advanced coatings.

Leveraging Computational Methods for Predictive Design

Computational methods are becoming indispensable in modern chemical research, enabling the predictive design of molecules with desired properties and accelerating the discovery process. For a versatile building block like this compound, these methods can guide the synthesis of derivatives with enhanced activity and selectivity for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for understanding the link between the chemical structure of a molecule and its biological activity. imist.maresearchgate.net By generating a series of derivatives of this compound and evaluating their activity, QSAR models can be built to predict the activity of new, unsynthesized compounds. imist.maresearchgate.net This approach helps in prioritizing synthetic efforts towards the most promising candidates.

Molecular docking is another computational technique that can be used to predict the binding orientation and affinity of a ligand to a target protein. researchgate.net For derivatives of this compound designed as enzyme inhibitors or receptor antagonists, molecular docking can provide insights into the key interactions driving binding, such as hydrogen bonds and hydrophobic interactions. nih.gov This information is crucial for the rational design of more potent and selective molecules.

Density Functional Theory (DFT) can be employed to study the electronic properties of the molecule and its derivatives, providing a deeper understanding of their reactivity and interaction mechanisms.

Future directions in this area will involve the use of more advanced computational techniques, such as machine learning and artificial intelligence, to build more accurate predictive models. imist.ma These models, trained on large datasets of chemical structures and biological activities, will be able to screen virtual libraries of this compound derivatives and identify novel candidates with high potential for a desired application.

Table 2: Computational Methods in the Design of Amino Alcohol Derivatives

Computational MethodApplicationPotential Insights for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR)Predict biological activity based on chemical structure. imist.maresearchgate.netIdentify key structural features that influence therapeutic activity; guide the design of more potent compounds.
Molecular DockingPredict the binding mode and affinity of a molecule to a biological target. researchgate.netElucidate the binding interactions with target proteins; rationalize structure-activity relationships.
Density Functional Theory (DFT)Calculate electronic structure and properties.Understand reactivity, stability, and intermolecular interactions at a quantum mechanical level.
Machine Learning / AIBuild predictive models from large datasets. imist.maAccelerate the discovery of novel derivatives with desired properties by screening virtual libraries.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2-methylpropane-1,2-diol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as reductive amination of 2-methylpropane-1,2-diol derivatives or nucleophilic substitution of brominated precursors. Optimization includes adjusting pH (7–9), temperature (25–60°C), and catalyst selection (e.g., palladium for hydrogenation). Protecting groups may be required for the amino and hydroxyl functionalities to prevent side reactions. Reaction progress should be monitored via TLC or HPLC .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm stereochemistry and functional groups.
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or GC-MS with derivatization using BSTFA for volatility enhancement).
  • HPLC with UV/Vis or RI detection for purity assessment. Reference standards and retention time matching are critical .

Q. How should researchers safely handle this compound in the laboratory?

  • Methodological Answer : Follow GHS guidelines:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to skin corrosion/irritation risks (H314).
  • Storage : Keep in a cool, dry place (<25°C) under nitrogen to prevent oxidation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers assess the genotoxic potential of this compound using in vitro and in vivo models?

  • Methodological Answer :

  • In vitro : Conduct Ames test (OECD 471) with Salmonella typhimurium strains TA98/TA100 to detect mutagenicity. Include metabolic activation (S9 fraction).
  • In vivo : Use micronucleus assay (OECD 474) in rodent bone marrow. Dose selection should align with LD50 data (if available). Positive controls (e.g., ethyl methanesulfonate) and statistical validation (p<0.05) are mandatory .

Q. What experimental designs are suitable for studying the biological activity of this compound in mammalian systems?

  • Methodological Answer :

  • Dose-Response Studies : Administer via oral gavage (5–100 mg/kg body weight) in rodents. Monitor plasma half-life using LC-MS/MS.
  • Control Groups : Include vehicle (e.g., saline), positive control (e.g., reference drug), and negative control.
  • Endpoint Analysis : Assess biomarkers (e.g., liver/kidney enzymes) and histopathology. Reference ethane-1,2-diol urolithiasis models for nephrotoxicity protocols .

Q. How can contradictory data on the stability of this compound in aqueous solutions be resolved?

  • Methodological Answer :

  • pH-Dependent Stability : Perform accelerated degradation studies (40°C, 75% RH) across pH 3–8. Use UPLC-PDA to quantify degradation products.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. Cross-validate with real-time stability data. Contradictions may arise from impurities or residual solvents; ensure ≥99% purity via orthogonal methods (NMR + HPLC) .

Q. What strategies optimize the interaction studies of this compound with biomolecules (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip. Measure binding affinity (KD) at varying compound concentrations (1 nM–1 mM).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS). Ensure buffer compatibility (e.g., avoid Tris if studying metal-dependent enzymes).
  • X-ray Crystallography : Co-crystallize the compound with the enzyme (e.g., alcohol dehydrogenase) to resolve binding modes. Use synchrotron radiation for high-resolution data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.